molecular formula C23H25NO2 B1385623 N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-74-8

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline

Cat. No.: B1385623
CAS No.: 1040687-74-8
M. Wt: 347.4 g/mol
InChI Key: PDKZPPDQKOBGIB-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is an organic compound characterized by its complex molecular structure, which includes phenoxyethyl and phenylpropoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyethanol with 3-phenylpropyl bromide to form 2-(3-phenylpropoxy)ethanol. This intermediate is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenylpropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyethyl and phenylpropoxy groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenoxyethyl)aniline
  • 2-(3-Phenylpropoxy)aniline
  • N-(2-Phenoxyethyl)-2-phenylpropylamine

Uniqueness

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is unique due to the presence of both phenoxyethyl and phenylpropoxy groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKZPPDQKOBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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